

Application Notes & Protocols for a Comprehensive Foot Examination in Clinical Research

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Compound of Interest

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Introduction:

A thorough and standardized foot examination is a critical component of clinical research, particularly in studies involving metabolic diseases such as diabetes, peripheral neuropathies, and vascular disorders. This document provides a detailed protocol for conducting a comprehensive foot examination, suitable for gathering robust data in a clinical trial setting. While the user referenced "IND81," this corresponds to a specific quality indicator from the UK's National Institute for Health and Care Excellence (NICE) for annual diabetic foot screening and not a direct FDA requirement for Investigational New Drug (IND) applications.^[1]^[2] However, the principles and procedures outlined below are aligned with best practices for clinical trials and are designed to produce high-quality data acceptable to regulatory bodies.

The examination protocol is divided into four main sections: dermatological, neurological, vascular, and musculoskeletal assessment. Adherence to these standardized procedures will ensure consistency and reliability of data collection across all study participants and sites.

I. Tools and Equipment

A comprehensive foot examination requires a specific set of tools to ensure accurate and reproducible measurements. The following table summarizes the necessary equipment for each component of the exam.

Assessment Category	Tool/Equipment	Purpose	Quantitative Data Generated
Dermatological	Examination gloves	Infection control	N/A
Magnifying glass with light	Detailed inspection of skin lesions	N/A	Sensation present/absent at specific sites (binary)
Digital camera with measuring scale	Documentation of ulcers, lesions, and other findings	Lesion/ulcer dimensions (length, width, area)	
Sterile, disposable probe	Assessment of ulcer depth and undermining	Ulcer depth (mm)	
Neurological	10g Monofilament (e.g., Semmes-Weinstein)	To test for loss of protective sensation (LOPS).[3][4][5]	
128-Hz Tuning Fork (e.g., Rydel-Seiffer)	To assess vibration perception.[3][6]	Vibration perception threshold (seconds) or present/absent	Sensation present/absent (binary)
Neurothesiometer	To quantify vibration perception threshold. [6]	Vibration perception threshold (Volts)	
Pinprick testing device (e.g., Neurotip)	To assess sharp/dull sensation	Sensation present/absent (binary)	
Temperature sensitivity testers (hot/cold)	To assess temperature perception	Sensation present/absent (binary)	
Tendon (reflex) hammer	To test ankle reflexes. [3][6]	Reflex present/absent/diminished (categorical)	Systolic blood pressure (mmHg) at
Vascular	Doppler Ultrasound Device (8 MHz probe)	To detect pedal pulses and calculate Ankle-	

		Brachial Index (ABI) and Toe-Brachial Index (TBI).[4][7]	brachial, dorsalis pedis, and posterior tibial arteries; ABI and TBI ratios
Sphygmomanometer and blood pressure cuffs (various sizes)	To measure blood pressure for ABI and TBI calculations.[7]	Blood pressure (mmHg)	
Pulse Oximeter with toe probe	To measure peripheral oxygen saturation.[6]	SpO2 (%)	
Musculoskeletal	Goniometer	To measure the range of motion of ankle and toe joints.[8]	Joint range of motion (degrees)
Podiatry chair with adjustable height	To facilitate patient positioning and examination	N/A	
Foot Posture Index (FPI) assessment tool	To quantify foot posture.[8]	FPI score	
Pressure-sensitive mat/insole system	To measure plantar pressure distribution during gait.[8]	Peak pressure (kPa), pressure-time integral (kPa*s)	

II. Experimental Protocols

A. Dermatological Assessment

- Patient Preparation: Ensure the patient is in a comfortable, well-lit room. The patient should be positioned to allow for a thorough examination of all foot surfaces, including between the toes.
- Inspection:
 - Wear examination gloves.

- Systematically inspect the entire foot, including the dorsal and plantar surfaces, heels, and interdigital spaces.
- Look for any signs of dryness, scaling, fissures, maceration, or fungal infection.[5]
- Note the presence of any calluses, corns, or pre-ulcerative lesions.[5]
- Document any color changes, such as erythema (redness), pallor (paleness), or cyanosis (bluish discoloration).[5]
- Ulcer Assessment (if present):
 - Document the location and size (length, width) of the ulcer using a measuring scale. A digital photograph with the scale is recommended.
 - Gently probe the ulcer with a sterile, disposable probe to assess its depth and to check for undermining or sinus tracts.
 - Classify the ulcer according to a standardized system (e.g., University of Texas Diabetic Foot Ulcer Classification System).

B. Neurological Assessment

- 10g Monofilament Test:
 - Explain the procedure to the patient. The patient's eyes should be closed during the test. [3]
 - Apply the monofilament perpendicular to the skin surface with enough pressure to cause it to bend.
 - Test at a minimum of four sites on the plantar surface of each foot: the first, third, and fifth metatarsal heads, and the distal hallux.[3]
 - Ask the patient to respond "yes" each time they feel the sensation.
 - Inability to feel the monofilament at one or more sites indicates a loss of protective sensation (LOPS).[4]

- Vibration Perception Test:
 - Use a 128-Hz tuning fork.
 - First, demonstrate the sensation on the patient's wrist or clavicle.
 - With the patient's eyes closed, apply the vibrating tuning fork to the dorsum of the great toe, distal to the interphalangeal joint.
 - Ask the patient to indicate when they can no longer feel the vibration.
 - An abnormal response is when the examiner can still feel the vibration after the patient indicates it has stopped.[\[3\]](#)
- Ankle Reflexes:
 - Have the patient relax their leg.
 - Position the ankle in a neutral or slightly dorsiflexed position.
 - Strike the Achilles tendon with a reflex hammer.
 - Note the presence, absence, or diminishment of the plantarflexion response.[\[3\]](#)

C. Vascular Assessment

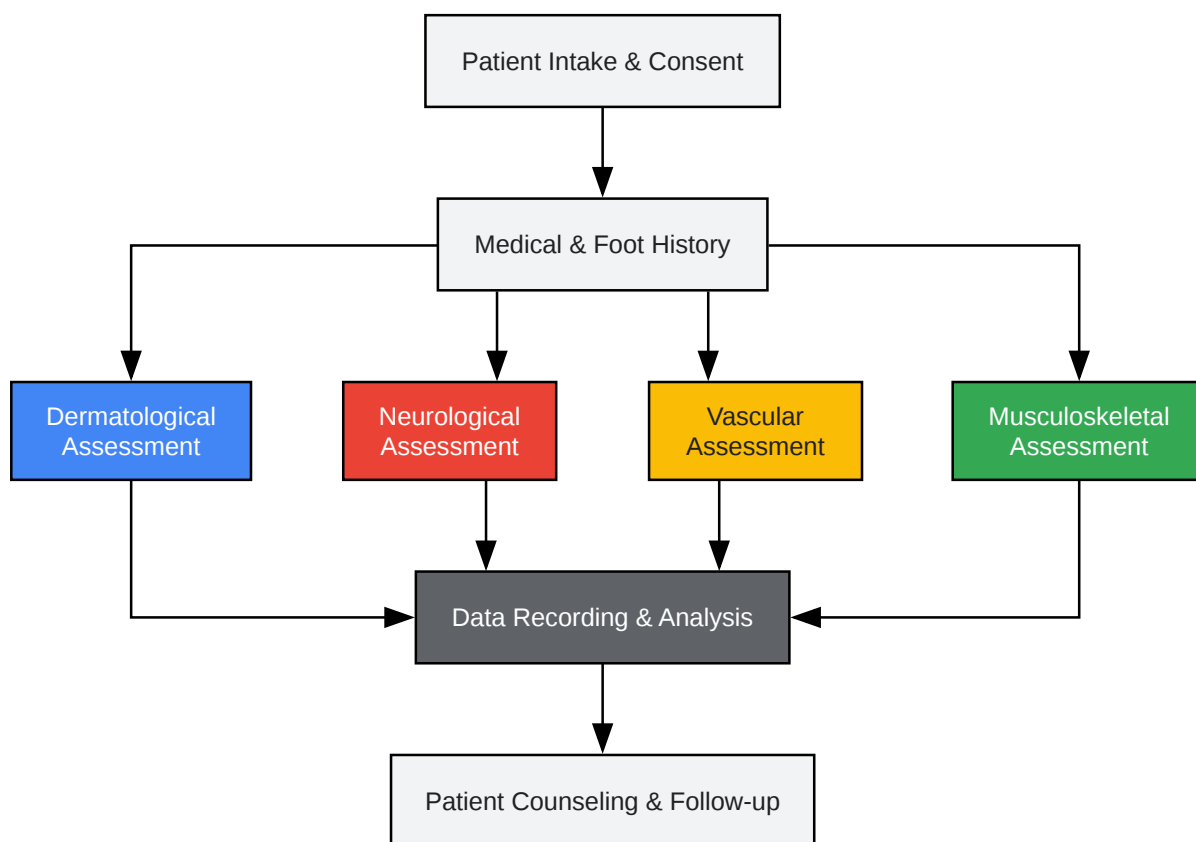
- Palpation of Pedal Pulses:
 - Palpate for the dorsalis pedis pulse on the dorsum of the foot and the posterior tibial pulse behind the medial malleolus.[\[5\]](#)
 - Grade the pulses (e.g., 0 = absent, 1+ = diminished, 2+ = normal, 3+ = bounding).
- Ankle-Brachial Index (ABI) Measurement:
 - Have the patient rest in a supine position for at least 10 minutes.
 - Measure the systolic blood pressure in both brachial arteries and select the higher reading.

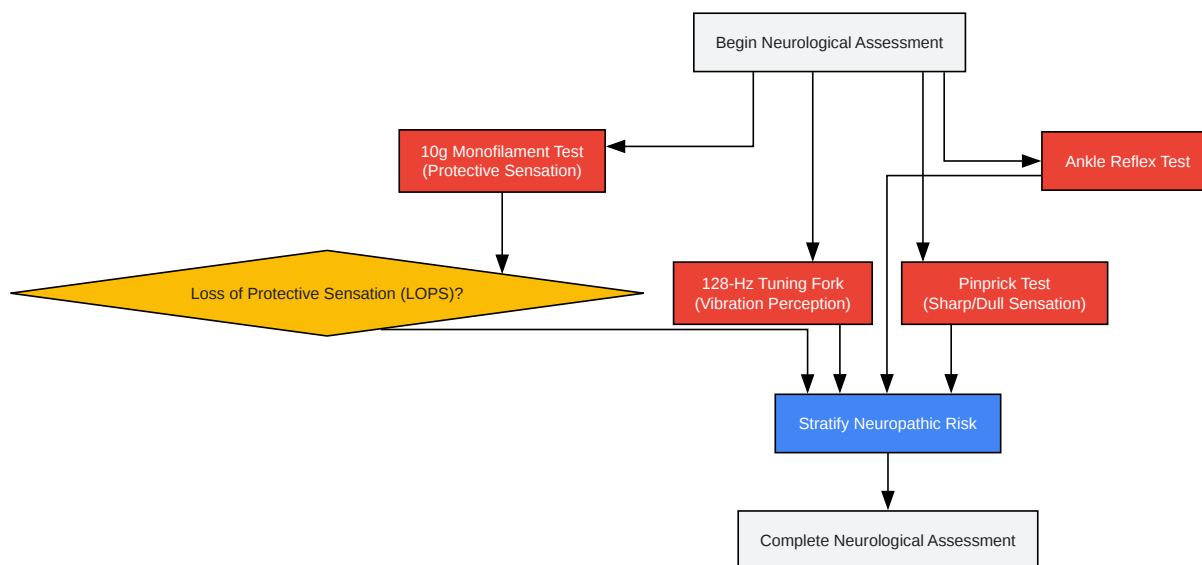
- Measure the systolic blood pressure in the dorsalis pedis and posterior tibial arteries of each ankle.
- Calculate the ABI for each leg by dividing the higher of the two ankle pressures by the higher brachial artery pressure.[4]
- Interpretation: >1.3 suggests non-compressible arteries, 0.91-1.30 is normal, 0.41-0.90 indicates mild to moderate peripheral artery disease (PAD), and <0.40 indicates severe PAD.[4]

D. Musculoskeletal Assessment

- Structural Inspection:
 - Assess for any foot deformities such as bunions, hammertoes, Charcot foot, or prominent metatarsal heads.[5][9]
- Range of Motion:
 - Use a goniometer to measure the active and passive range of motion of the ankle (dorsiflexion, plantarflexion) and first metatarsophalangeal joint (hallux rigidus/limitus).
- Gait and Posture:
 - Observe the patient walking to assess for any abnormalities in gait.
 - If applicable, use a pressure-sensitive mat to quantify plantar pressure distribution during walking.[8]

III. Visualizations





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